molecular formula C16H10INO4 B11634389 2-(4-iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(4-iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Katalognummer: B11634389
Molekulargewicht: 407.16 g/mol
InChI-Schlüssel: SBRHSGQDTZSHQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that features a benzoxazinone core structure with an iodophenyl and acetate substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and the benzoxazinone intermediate.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the benzoxazinone ring using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazinone core and the iodophenyl group.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Acetic Anhydride: Used for acetylation.

    Bases (e.g., Pyridine): Used to facilitate acetylation and other reactions.

    Nucleophiles (e.g., Amines, Thiols): Used in substitution reactions.

Major Products

    Hydrolysis Product: 2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-ol.

    Substitution Products: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Wirkmechanismus

The mechanism of action of 2-(4-iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to these targets, while the benzoxazinone core can participate in various biochemical reactions. The acetate group may also play a role in modulating the compound’s activity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Iodophenyl Acetate: A simpler analogue with similar reactivity but lacking the benzoxazinone core.

    Benzoxazinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is unique due to the combination of the iodophenyl group and the benzoxazinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.

Eigenschaften

Molekularformel

C16H10INO4

Molekulargewicht

407.16 g/mol

IUPAC-Name

[2-(4-iodophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C16H10INO4/c1-9(19)21-12-6-7-14-13(8-12)16(20)22-15(18-14)10-2-4-11(17)5-3-10/h2-8H,1H3

InChI-Schlüssel

SBRHSGQDTZSHQP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.